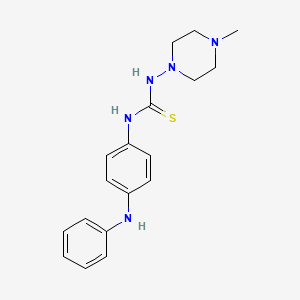
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to target various enzymes, including tyrosine kinases and glycogen synthase kinase-3 (GSK-3).
作用机制
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its effects by inhibiting tyrosine kinases and GSK-3. Tyrosine kinases play a crucial role in signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to anti-tumor effects. GSK-3 is involved in various physiological processes, including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have various biochemical and physiological effects, including anti-tumor effects, neuroprotective effects, and anti-inflammatory effects. In preclinical studies, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit tumor growth and induce cell death in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
实验室实验的优点和局限性
One of the advantages of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its specificity for tyrosine kinases and GSK-3. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its potential toxicity. In preclinical studies, high doses of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea have been shown to cause liver toxicity and hematological toxicity. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for the research on N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound. Furthermore, studies could investigate the safety and efficacy of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea in clinical trials to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-anilinophenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting compound undergoes further purification to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its ability to inhibit tyrosine kinases and GSK-3 has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
属性
IUPAC Name |
1-(4-anilinophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-22-11-13-23(14-12-22)21-18(24)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCMSRUTZSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-[4-(phenylamino)phenyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
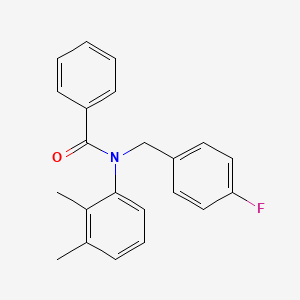
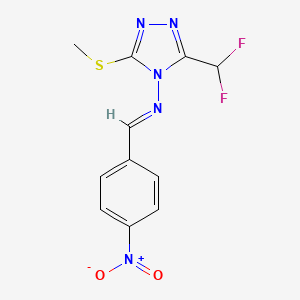

![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
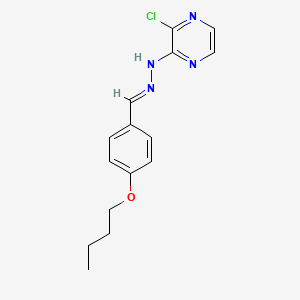
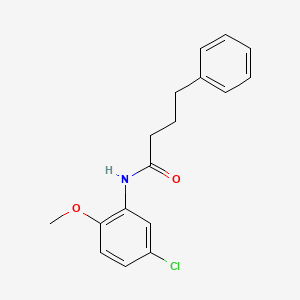
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)